N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-8-11(2)19(18-10)12(14-4-3-7-22-14)9-16-15(20)13-5-6-17-21-13/h3-8,12H,9H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNVOOOWIRDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=NO2)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole Ring : Known for its diverse pharmacological properties.
- Thiophene Ring : Often enhances biological activity through electron-donating characteristics.
- Isoxazole Group : Contributes to the compound's ability to interact with various biological targets.
The molecular formula is , and it has a molecular weight of 393.46 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been reported to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could suggest anti-inflammatory potential .
- Antiviral Activity : Pyrazole derivatives have shown promise as antiviral agents, particularly against viruses like HIV and HCV. The compound may exert its effects by inhibiting viral replication or modulating host immune responses .
- Anticancer Properties : The presence of the pyrazole moiety is associated with anticancer activity, potentially through apoptosis induction in cancer cells or inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Pyrazole Ring | Enhances potency against cancer cells | Essential for anticancer activity |
| Thiophene Ring | Increases electron density | Improves binding affinity to targets |
| Isoxazole Group | Modulates receptor interactions | Critical for biological efficacy |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiviral Efficacy : A study demonstrated that pyrazole derivatives effectively inhibited HCV replication with IC50 values in the low micromolar range, indicating strong antiviral potential .
- Anti-inflammatory Activity : Research on similar compounds revealed significant COX inhibition, suggesting that this compound may also exhibit anti-inflammatory properties .
- Anticancer Activity : In vitro studies showed that related pyrazole compounds induced apoptosis in various cancer cell lines, highlighting the potential therapeutic use of this class of compounds in oncology .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Pyrazole ring : Known for its biological activity.
- Thiophene moiety : Contributes to the compound's electronic properties.
- Isoxazole group : Associated with various pharmacological effects.
The molecular formula is with a molecular weight of 284.36 g/mol.
Biological Activities
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antiviral Properties
Research indicates that compounds containing pyrazole and isoxazole rings show significant antiviral activity. For instance, derivatives have been tested against viral enzymes such as NS5B RNA polymerase, exhibiting high inhibitory effects in vitro . This suggests potential applications in the treatment of viral infections like hepatitis C.
Anticancer Activity
Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives have been shown to inhibit mTORC1 activity and modulate autophagy pathways, indicating their potential as anticancer agents .
Antimicrobial Effects
The presence of both pyrazole and thiophene rings has been associated with antimicrobial properties. Some studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various biological assays:
- Antiviral Activity : A study highlighted that certain pyrazole derivatives exhibited superior antiviral effects compared to standard treatments like ribavirin, particularly against HCV .
- Anticancer Mechanisms : Research has shown that specific isoxazole derivatives affect cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Compounds with thiophene and pyrazole structures demonstrated significant activity against Gram-positive and Gram-negative bacteria in laboratory settings .
Comparison with Similar Compounds
Heterocyclic Substitutions
The compound’s unique combination of pyrazole, thiophene, and isoxazole distinguishes it from related structures:
Key Observations :
Substituent Effects on Physicochemical Properties
- Thiophene modifications: Bromo or methylthio substituents in quinolone-thiophene analogs () enhance antibacterial potency but reduce solubility. The target’s unsubstituted thiophene may prioritize bioavailability .
- Pyrazole vs. imidazolidinone: In , imidazolidinone-based compounds exhibit hydrogen-bonding capacity, whereas the target’s dimethylpyrazole may favor hydrophobic interactions .
Q & A
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions starting with pyrazole and thiophene intermediates. For example, coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at room temperature) are common for introducing heterocyclic substituents . Optimization should employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like solvent polarity, temperature, and catalyst loading. This approach minimizes trial-and-error efforts and identifies critical interactions between parameters .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR to verify substituent connectivity and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
For example, cyclization reactions involving thiadiazole derivatives were validated via NMR to confirm sulfur elimination and product formation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Begin with target-specific assays (e.g., enzyme inhibition for kinase or protease targets) and broad-spectrum antimicrobial screens (MIC assays against bacterial/fungal strains). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Structural analogs with thiophene and pyrazole motifs have shown antimicrobial and anticancer activity, guiding initial hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Use orthogonal validation methods:
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
- Computational docking : Predict interaction sites using software like AutoDock or Schrödinger. For example, thiazole-triazole analogs showed distinct binding poses in active sites .
- Kinetic studies : Time-dependent inhibition assays to distinguish competitive/non-competitive mechanisms.
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Use LC-MS/MS to track side products during synthesis and stability studies (e.g., under varying pH/temperature). For instance, cyclization reactions involving thiadiazoles may produce sulfur byproducts requiring chromatographic purification . Degradation pathways can be modeled via accelerated stability testing (ICH guidelines).
Methodological and Analytical Challenges
Q. What strategies improve yield in multi-step syntheses of structurally complex analogs?
- Intermediate purification : Silica gel chromatography or recrystallization after each step.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions.
- Microwave-assisted synthesis : Reduces reaction time for steps requiring high temperatures (e.g., cyclizations) .
Q. How can researchers design derivatives to enhance bioavailability while retaining activity?
- Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate lipophilicity (clogP).
- Prodrug strategies : Introduce hydrolyzable esters to improve solubility. Analog studies show that methyl/cyclopropyl substituents on pyrazole improve metabolic stability .
Q. What computational tools are effective for predicting reactivity and regioselectivity in derivatization?
Reaction path search algorithms (e.g., AFIR or GRRM) combined with density functional theory (DFT) can model transition states and predict regioselectivity. The ICReDD framework integrates computational predictions with experimental validation to optimize conditions .
Data Reproducibility and Validation
Q. How can experimental reproducibility be ensured across different laboratories?
- Detailed protocols : Specify solvent grades, equipment calibration, and ambient conditions (e.g., humidity for hygroscopic reagents).
- Reference standards : Use commercially available intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) for cross-lab validation .
- Open-data practices : Share raw NMR/MS files in repositories like Zenodo for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
